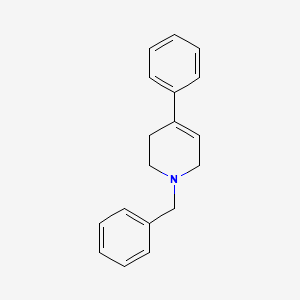

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFZZRBVWLWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340326 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38025-45-5 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it an attractive framework for targeting a variety of receptors and enzymes within the central nervous system (CNS). Notably, the 4-phenyl-1,2,3,6-tetrahydropyridine motif is infamously associated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound that has been instrumental in the study of Parkinson's disease. The N-benzyl analogue, 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP), serves as a valuable research tool and a versatile synthetic intermediate for the development of novel CNS-acting agents, including potential neuroprotective compounds, analgesics, and receptor modulators. This guide provides a comprehensive overview of a robust synthetic route to BPTP and the analytical techniques essential for its thorough characterization.

Strategic Approach to the Synthesis of this compound

The synthesis of BPTP can be efficiently achieved through a well-established two-step sequence, commencing with commercially available starting materials. This approach involves the quaternization of the nitrogen atom of 4-phenylpyridine with benzyl chloride to form a stable pyridinium salt. This intermediate is then subjected to selective reduction of the pyridinium ring to yield the desired tetrahydropyridine product.

Reaction Scheme

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Introduction: The Significance of the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine nucleus is a heterocyclic motif of considerable interest in medicinal chemistry and neuropharmacology. Its prominence is largely due to its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce symptoms of Parkinson's disease in primates by selectively destroying dopaminergic neurons in the substantia nigra.[1][2][3][4][5] The study of MPTP's mechanism of action has provided invaluable insights into the pathogenesis of Parkinson's disease and has spurred the development of new therapeutic strategies.[2][4]

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP) is a close structural analog of MPTP, with a benzyl group replacing the methyl group on the nitrogen atom. This substitution significantly alters the molecule's steric and electronic properties, making it a valuable tool for probing the structure-activity relationships of tetrahydropyridine-based neurotoxins and for designing novel central nervous system (CNS) agents. A thorough understanding of the physicochemical properties of BPTP is therefore essential for researchers working in drug discovery, neurotoxicology, and medicinal chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into the experimental methodologies used for its characterization.

Chemical Structure and Identification

A foundational aspect of understanding any chemical entity is the precise knowledge of its structure and identifiers.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | [6] |

| CAS Number | 38025-45-5 | [7] |

| Molecular Formula | C₂₁H₂₅N | [8] |

| Molecular Weight | 291.43 g/mol | [8] |

| InChI | InChI=1S/C21H25N/c1-2-8-21(9-3-1)19-16-22(17-20-14-10-4-11-15-20)18-12-13-19/h1-5,8-11,14-15H,6-7,12-13,16-18H2 | [6] |

| InChIKey | SIRJFTFGHZXRRZ-UHFFFAOYSA-N | [6] |

| SMILES | C1C=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 | [6] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. For a molecule like BPTP, these properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

Table 2: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Notes |

| Melting Point | Data not readily available | Solid | |

| Boiling Point | Data not readily available | 128-132 °C/12 mmHg | |

| Appearance | Yellow liquid | Solid | [9] |

| Solubility | Soluble in many organic solvents (e.g., ether, chloroform, ethanol) | Data not readily available | [10] |

| pKa (Predicted) | 7.08 ± 0.40 | Data not readily available | [10] |

| Storage Temperature | 2-8°C | Data not readily available | [8] |

Expert Insights: The replacement of the methyl group in MPTP with a bulkier benzyl group in BPTP is expected to increase the molecule's lipophilicity. This would likely lead to a higher boiling point and decreased aqueous solubility compared to MPTP, although specific experimental data for BPTP is not widely published. The predicted pKa suggests that BPTP will be protonated at physiological pH, which is a key factor in its potential interaction with transporters and receptors in the body.

Spectroscopic and Chromatographic Characterization

The unambiguous identification and purity assessment of BPTP rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of BPTP.

¹H NMR Spectroscopy (Proton NMR): The ¹H NMR spectrum of BPTP is expected to show distinct signals for the aromatic protons of the benzyl and phenyl rings, the vinylic proton on the tetrahydropyridine ring, and the aliphatic protons of the tetrahydropyridine and benzyl methylene groups. The chemical shifts and coupling patterns of these signals provide a detailed map of the proton environment within the molecule.

¹³C NMR Spectroscopy (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in BPTP will give rise to a distinct signal, allowing for confirmation of the number and types of carbon atoms present. For example, a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, shows characteristic shifts for the benzyl and phenyl carbons.[11][12][13][14]

Experimental Protocol: NMR Spectroscopic Analysis of BPTP

-

Sample Preparation: Dissolve 5-10 mg of BPTP in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the BPTP structure. Assign the signals in the ¹³C NMR spectrum based on chemical shift predictions and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of BPTP is expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinylic), and C-N stretching.

Expert Insights: The presence of the benzyl group can be confirmed by the characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine will likely appear in the 1250-1020 cm⁻¹ region. Theoretical IR spectra of similar compounds can aid in the interpretation of the experimental data.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For BPTP, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of BPTP (291.43). The fragmentation pattern can provide further structural confirmation, with characteristic fragments arising from the loss of the benzyl group or cleavage of the tetrahydropyridine ring. For instance, GC-MS data for the related 1-benzyl-1,2,3,6-tetrahydropyridine shows a prominent peak at m/z 91, corresponding to the benzyl cation.[6]

Synthesis and Stability

The synthesis of 1,2,3,6-tetrahydropyridines can be achieved through various synthetic routes.[17] A common approach involves the reaction of a substituted pyridine with an organometallic reagent, followed by reduction. Alternatively, cyclization reactions of appropriately functionalized acyclic precursors can be employed.[18] The synthesis of a derivative, 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine, has been reported, providing a potential starting point for the synthesis of BPTP.[19]

The stability of BPTP is an important consideration for its storage and handling. Like its analog MPTP, BPTP is susceptible to oxidation. The tetrahydropyridine ring can be oxidized to the corresponding dihydropyridinium and ultimately to the pyridinium species. This oxidation is of particular concern due to the established neurotoxicity of the pyridinium metabolite of MPTP (MPP⁺).[1][3][4] Therefore, BPTP should be stored under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to minimize degradation.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. From its fundamental chemical identity to its spectroscopic signature and considerations for its synthesis and stability, this information serves as a critical foundation for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development. The structural similarity of BPTP to the neurotoxin MPTP underscores the importance of a thorough understanding of its properties for the rational design of novel CNS-active compounds and for advancing our knowledge of neurodegenerative diseases. Further experimental investigation to fill the existing gaps in the publicly available data for BPTP is highly encouraged to facilitate its broader application in scientific research.

References

-

Singer, T. P., & Ramsay, R. R. (1991). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 287(1-2), 1-5. [Link]

-

Przedborski, S., & Jackson-Lewis, V. (2000). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Movement disorders : official journal of the Movement Disorder Society, 15 Suppl 2, 3-10. [Link]

-

Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191–1206. [Link]

-

Kopin, I. J., & Markey, S. P. (1988). MPTP toxicity: implications for research in Parkinson's disease. Annual review of neuroscience, 11, 81–96. [Link]

-

Jenner, P. (2003). The MPTP-treated primate: a model of the human parkinsonian state. Parkinsonism & related disorders, 9 Suppl 2, S105–S111. [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine. Retrieved from [Link]

-

Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of ( S )-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. Organic Process Research & Development, 25(10), 2345–2352. [Link]

-

PubChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

BIOSYNCE. (n.d.). Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS 80845-58-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-benzyl-3,5-dimethyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2,3,6-Tetrahydropyridine Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.

-

MDPI. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4684. [Link]

-

MySkinRecipes. (n.d.). 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-phenyl-1,2,3-triazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical IR spectra of-(1-benzyl) -2-(2-phenylaminothiazol-4yl)benzimidazole. Retrieved from [Link]

-

Wu, E. Y., et al. (1988). Quantitative analysis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine metabolism in isolated rat hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 16(2), 250–255. [Link]

-

NIST. (n.d.). 1-Benzyl-1,2,3-triazole. Retrieved from [Link]

Sources

- 1. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. | Semantic Scholar [semanticscholar.org]

- 3. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 6421573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38025-45-5|this compound|BLD Pharm [bldpharm.com]

- 8. 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine [myskinrecipes.com]

- 9. 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine CAS#: 70152-27-1 [chemicalbook.com]

- 10. biosynce.com [biosynce.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 1-Benzyl-1,2,3-triazole [webbook.nist.gov]

- 17. 1,2,3,6-Tetrahydropyridine Synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. prepchem.com [prepchem.com]

Introduction: The Serendipitous Discovery of a Parkinsonian Toxin

An In-Depth Technical Guide to the Mechanism of Action of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP)

This compound (BPTP) is a synthetic compound that, on its own, exhibits limited biological activity. However, its significance in neuroscience and drug development stems from its role as a pro-toxin. Through a series of metabolic activation steps within the brain, BPTP is converted into the potent and selective dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The discovery of BPTP's neurotoxic potential was accidental, arising from cases of illicit drug synthesis where it was a contaminant. Individuals exposed to this contaminant rapidly developed a severe and irreversible form of parkinsonism, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. This tragic event, however, provided researchers with an invaluable chemical tool to model Parkinson's disease in experimental animals, thereby revolutionizing our understanding of the disease's pathogenesis and providing a platform for testing novel therapeutic strategies.

This guide provides a detailed technical overview of the mechanism of action of BPTP, from its initial administration to the ultimate demise of dopaminergic neurons. We will explore the enzymatic conversion, the selective uptake mechanisms, and the intracellular cascade of events that culminate in neuronal death. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, neurotoxicology, and neurodegenerative disease.

Part 1: The Bioactivation Cascade - From Inert Pro-Toxin to Potent Neurotoxin

The toxicity of BPTP is entirely dependent on its conversion to MPP+. This bioactivation is a two-step process primarily mediated by the enzyme monoamine oxidase B (MAO-B).

Step 1: MAO-B Mediated Oxidation to MPDP+

Following systemic administration, the lipophilic nature of BPTP allows it to readily cross the blood-brain barrier. Within the brain, BPTP is a substrate for MAO-B, an enzyme located on the outer mitochondrial membrane, particularly abundant in glial cells such as astrocytes. MAO-B catalyzes the oxidation of BPTP to the intermediate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPDP+). This reaction is a critical rate-limiting step in the toxification process. The inhibition of MAO-B has been shown to prevent BPTP-induced neurotoxicity, highlighting the essential role of this enzymatic conversion.

Caption: Intracellular toxicity cascade of MPP+ in dopaminergic neurons.

Part 4: Experimental Protocols for Studying BPTP/MPP+ Mechanism

The following are representative protocols for investigating the key aspects of BPTP and MPP+ neurotoxicity.

Protocol 1: In Vitro MAO-B Activity Assay

This protocol measures the ability of a test compound to inhibit the MAO-B-mediated conversion of a substrate.

Objective: To determine the IC50 value of a potential MAO-B inhibitor.

Materials:

-

Mitochondrial fraction isolated from rat or mouse brain (as a source of MAO-B).

-

Kynuramine (a fluorogenic MAO-B substrate).

-

Test compound (potential inhibitor).

-

Phosphate buffer (pH 7.4).

-

96-well black microplate.

-

Fluorimeter.

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In each well of the 96-well plate, add the mitochondrial fraction, the test compound at various concentrations, and phosphate buffer. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding kynuramine to each well.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 2: Dopamine Uptake Assay in Synaptosomes

This protocol measures the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes) and can be used to assess the inhibitory effect of MPP+.

Objective: To determine the effect of MPP+ on dopamine transporter (DAT) activity.

Materials:

-

Synaptosomal preparation from rat striatum.

-

[³H]Dopamine (radiolabeled dopamine).

-

MPP+ or other test compounds.

-

Krebs-Ringer buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare synaptosomes from the striatal tissue of rats.

-

Pre-incubate the synaptosomes with various concentrations of MPP+ or a vehicle control in Krebs-Ringer buffer at 37°C for 10 minutes.

-

Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a short period (e.g., 5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a scintillation counter.

-

Compare the uptake in the presence of MPP+ to the control to determine the percentage of inhibition.

Protocol 3: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to quantify MPP+-induced cell death.

Objective: To determine the cytotoxic effect of MPP+ on a dopaminergic cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells (or another suitable dopaminergic cell line).

-

Cell culture medium (e.g., DMEM).

-

MPP+.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well clear microplate.

-

Microplate reader.

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of MPP+ for a specified period (e.g., 24-48 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each MPP+ concentration relative to the untreated control cells.

Part 5: Quantitative Data Summary

The following table summarizes key quantitative data related to the mechanism of action of MPP+. Note that these values can vary depending on the specific experimental conditions, cell type, and species used.

| Parameter | Typical Value Range | Significance |

| MPP+ IC50 for Dopamine Uptake | 0.1 - 10 µM | Demonstrates the high affinity of MPP+ for the dopamine transporter. |

| MPP+ IC50 for Cell Viability (SH-SY5Y) | 100 µM - 2 mM | Shows the concentration range at which MPP+ induces cell death in vitro. |

| MPP+ Inhibition of Mitochondrial Respiration | Low µM range | Indicates the potent inhibitory effect of MPP+ on mitochondrial Complex I. |

Conclusion

The study of this compound has been instrumental in advancing our understanding of the molecular mechanisms underlying Parkinson's disease. The multi-step process involving metabolic activation by MAO-B, selective uptake into dopaminergic neurons via DAT, and subsequent mitochondrial poisoning by MPP+ provides a clear and compelling model of neurodegeneration. This model continues to be a valuable tool for the discovery and evaluation of neuroprotective therapies aimed at slowing or halting the progression of Parkinson's disease and other neurodegenerative disorders. The experimental protocols and mechanistic insights presented in this guide offer a framework for researchers to further explore this fascinating area of neurotoxicology and drug development.

References

-

Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177. [Link]

-

Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life sciences, 36(26), 2503–2508. [Link]

-

Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and related compounds. Journal of neurochemistry, 61(4), 1191–1206. [Link]

-

Singer, T. P., Castagnoli, N., Jr, Castagnoli, K., & Trevor, A. (1987). Biochemistry of the neurotoxic action of MPTP. Journal of neural transmission. Supplementum, 23, 1–11. [Link]

-

Ramsay, R. R., & Singer, T. P. (1986). Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria. Journal of Biological Chemistry, 261(17), 7585–7587. [Link]

-

Krueger, M. J., Singer, T. P., Casida, J. E., & Ramsay, R. R. (1990). Evidence that the blockade of mitochondrial respiration by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) involves binding at the same site as the respiratory inhibitor rotenone. Biochemical and biophysical research communications, 169(1), 123–128. [Link]

-

Chiba, K., Trevor, A., & Castagnoli, N. (1984). Metabolism of the neurotoxic tertiary amine, MPTP, by brain monoamine oxidase. Biochemical and biophysical research communications, 120(2), 574–578. [Link]

-

Dauer, W., & Przedborski, S. (2003). Parkinson's disease: mechanisms and models. Neuron, 39(6), 889–909. [Link]

-

Richardson, J. R., Caudle, W. M., Wang, M., Dean, E. D., Pennell, K. D., & Miller, G. W. (2007). In vitro characterization of the human dopamine transporter. Neurotoxicology, 28(1), 158–165. [Link]

An In-Depth Technical Guide on the Neurotoxic Potential of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Executive Summary

The accidental discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease (PD), providing an invaluable tool to model the disease in experimental animals.[1][2][3] The neurotoxicity of MPTP is not inherent but requires a two-step metabolic activation by monoamine oxidase B (MAO-B) to its ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+). This guide provides a detailed technical analysis of the potential neurotoxicity of a structurally related analogue, 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (BPTP). While direct toxicological studies on BPTP are not prevalent in the existing literature, this paper will synthesize foundational knowledge from MPTP and its non-neurotoxic analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), to construct a predictive framework for BPTP's biological activity. We will dissect the canonical mechanism of tetrahydropyridine-induced neurotoxicity, analyze the critical structural motifs that govern toxicity, and propose robust experimental protocols to empirically determine the neurotoxic profile of BPTP.

The Tetrahydropyridine Class of Neurotoxins: A Structure-Activity Analysis

The neurotoxic potential of tetrahydropyridine derivatives is exquisitely dependent on their chemical structure, which dictates their interaction with key biological targets. The study of these compounds offers a compelling lesson in structure-activity relationships (SAR).

The MPTP Paradigm: A Blueprint for Dopaminergic Destruction

MPTP is a lipophilic protoxin that readily crosses the blood-brain barrier.[3] Its toxicity is entirely dependent on its bioactivation within the central nervous system. The discovery that MPTP induces a syndrome in humans and non-human primates virtually indistinguishable from idiopathic Parkinson's disease provided a critical breakthrough in neuroscience.[1][3] The mechanism, now well-established, serves as the central framework for evaluating all related compounds. It involves sequential oxidation by MAO-B in glial cells, selective uptake of the resulting pyridinium ion into dopaminergic neurons via the dopamine transporter (DAT), and subsequent mitochondrial impairment.[4][5][6]

Structural Analogues: Probing the Determinants of Neurotoxicity

To understand the potential of BPTP, we must first analyze its closest relatives: MPTP and BMTP.

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): The archetypal neurotoxin. The N-methyl group and C4-phenyl group are critical for its activity.

-

4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP): A key analogue where the C4-phenyl group of MPTP is replaced by a benzyl group. Despite being an efficient substrate for MAO-B, BMTP is not neurotoxic in vivo.[7][8] This striking difference is not due to a lack of toxicity in its final metabolite (BMP+), but rather to pharmacokinetic and metabolic factors that prevent the accumulation of BMP+ in the brain.[7][8][9]

-

This compound (BPTP): The subject of this guide. It differs from MPTP by the substitution of the N-methyl group with a larger N-benzyl group. This modification has profound implications for its potential as a MAO-B substrate and, consequently, its neurotoxicity.

| Compound | Structure | N1-Substituent | C4-Substituent | In Vivo Dopaminergic Neurotoxicity |

| MPTP |  | Methyl | Phenyl | Potent |

| BMTP |  | Methyl | Benzyl | None Reported[8] |

| BPTP (Hypothesized) |  | Benzyl | Phenyl | To Be Determined |

| (Note: A placeholder is used for the BPTP structure as a standard chemical drawing is not readily available in the search results.) |

The Canonical Pathway of MPTP Neurotoxicity: A Predictive Framework

The toxic action of MPTP can be deconstructed into a three-step process. This pathway provides the logical framework for assessing the potential neurotoxicity of BPTP.

Step 1: Bioactivation by Monoamine Oxidase B (MAO-B)

Once in the brain, MPTP is not toxic itself. It is metabolized by MAO-B, an enzyme located on the outer mitochondrial membrane of non-dopaminergic cells, particularly astrocytes.[5] This is a two-step oxidation:

-

MPTP is oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

-

MPDP+ is then further oxidized to the ultimate toxin, 1-methyl-4-phenylpyridinium (MPP+).

Pre-treatment with MAO-B inhibitors completely prevents MPTP-induced parkinsonism, unequivocally demonstrating that this bioactivation is an essential first step.[10]

Step 2: Selective Uptake into Dopaminergic Neurons

The selectivity of MPTP for dopaminergic neurons is conferred by its metabolite, MPP+. MPP+ is a substrate for the dopamine transporter (DAT), which acts as a "Trojan horse," actively pulling the toxin into the neuron and concentrating it within the cytoplasm.[4][6] This explains why neurons that express high levels of DAT, such as those in the substantia nigra pars compacta, are exquisitely vulnerable.

Step 3: Mitochondrial Dysfunction and Oxidative Stress

Inside the neuron, the positively charged MPP+ is further concentrated within mitochondria, driven by the organelle's large negative membrane potential. At these high intramitochondrial concentrations, MPP+ potently inhibits Complex I of the electron transport chain.[3] This has two catastrophic consequences:

-

ATP Depletion: The halt in electron flow cripples the cell's ability to produce ATP, leading to an energy crisis.

-

Oxidative Stress: Electrons leak from the stalled respiratory chain and react with oxygen to form superoxide radicals and other reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and ultimately, apoptotic cell death.[11][12]

Figure 1: The canonical bioactivation and toxicity pathway of MPTP.

Predicted Neurotoxic Potential of BPTP

Based on the established principles, we can formulate a hypothesis regarding the neurotoxic potential of BPTP. The central questions are:

-

Is BPTP a substrate for MAO-B?

-

If it is metabolized, is the resulting pyridinium ion (1-benzyl-4-phenylpyridinium, or BPP+) an effective mitochondrial toxin?

-

Is BPP+ a substrate for the dopamine transporter (DAT)?

Predicted Metabolism by MAO

The N-benzyl group of BPTP is significantly bulkier than the N-methyl group of MPTP. While MAO-B can accommodate a range of substrates, this steric hindrance could potentially reduce the efficiency of the enzymatic oxidation compared to MPTP.[13] However, studies on other 1,4-disubstituted tetrahydropyridines show that they can be excellent MAO-B substrates.[13][14] Therefore, it is plausible that BPTP will be oxidized by MAO-B, but likely at a different rate than MPTP. Empirical testing is required to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Predicted Toxicity of the BPP+ Metabolite

The toxicity of MPP+ is driven by its pyridinium ring structure and positive charge, which facilitates its accumulation in mitochondria. The 4-phenyl group is also thought to contribute to its interaction with Complex I. The metabolite of BMTP, BMP+, is a known mitochondrial inhibitor, confirming that a 4-benzyl substitution is compatible with toxicity.[8] It is therefore highly probable that the predicted metabolite of BPTP, the 1-benzyl-4-phenylpyridinium ion (BPP+), would also function as a mitochondrial toxin. Its potency relative to MPP+ would depend on how the N-benzyl group affects its uptake into mitochondria and its binding to Complex I.

Overall Prediction

The neurotoxic potential of BPTP hinges critically on its efficiency as a MAO-B substrate.

-

Scenario A: Efficient MAO-B Substrate. If BPTP is metabolized by MAO-B at a rate sufficient to produce significant concentrations of BPP+, and BPP+ is both a DAT substrate and a mitochondrial toxin, then BPTP would be predicted to be a dopaminergic neurotoxin. Its potency would likely be less than MPTP due to the steric bulk of the N-benzyl group potentially slowing metabolism and/or DAT transport.

-

Scenario B: Poor MAO-B Substrate. If the N-benzyl group prevents efficient binding and turnover by MAO-B, then the toxic BPP+ species would not be generated in sufficient quantities, and BPTP would be non-neurotoxic in vivo, regardless of the inherent toxicity of BPP+.

Given the available data on analogues, BPTP is predicted to have the potential for neurotoxicity, but its potency is likely attenuated compared to MPTP. The definitive answer requires the empirical studies outlined below.

Experimental Protocols for Definitive Assessment

Protocol 1: In Vitro MAO-B Substrate Assay

Causality: This experiment directly addresses the first and most critical step: is BPTP a substrate for MAO-B? Measuring the kinetics of the reaction provides quantitative data on its efficiency compared to the known substrate, MPTP.

Methodology:

-

Source of Enzyme: Use purified, recombinant human MAO-B or isolated mitochondria from rodent liver, a rich source of the enzyme.

-

Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.4).

-

Substrates: Prepare stock solutions of BPTP and MPTP (positive control) in a suitable solvent (e.g., DMSO).

-

Assay Principle: The MAO-B reaction produces hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry with the oxidized amine. The rate of H₂O₂ production can be measured using a coupled fluorometric assay (e.g., Amplex Red assay).

-

Procedure: a. In a 96-well microplate, add horseradish peroxidase and Amplex Red reagent to the reaction buffer. b. Add the MAO-B enzyme preparation. c. Initiate the reaction by adding varying concentrations of the substrate (BPTP or MPTP). Include wells with no substrate as a background control. d. Monitor the increase in fluorescence (Ex/Em ~571/585 nm) over time in a plate reader at 37°C.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: In Vitro Neuronal Cell Viability Assay

Causality: This experiment determines if the final predicted metabolite, BPP+, is toxic to dopaminergic cells and whether this toxicity is dependent on DAT. Human neuroblastoma SH-SY5Y cells are a common model as they express DAT and are sensitive to MPP+.[15]

Figure 2: Experimental workflow for assessing metabolite toxicity in vitro.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS). For increased sensitivity, cells can be differentiated towards a more mature neuronal phenotype using retinoic acid and BDNF.

-

Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the synthesized pyridinium ions: BPP+ (test article) and MPP+ (positive control). Treat the cells with these compounds. Include a vehicle-only control.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures mitochondrial reductase activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against compound concentration and perform a non-linear regression to calculate the IC₅₀ value for each compound. This provides a direct comparison of the cytotoxic potency of BPP+ and MPP+.

Protocol 3: In Vivo Rodent Model of Dopaminergic Depletion

Causality: This is the definitive experiment. It integrates all biological steps—bioavailability, BBB penetration, MAO-B metabolism, DAT uptake, and mitochondrial toxicity—to determine if systemic administration of BPTP results in the selective loss of dopaminergic neurons in the substantia nigra, the pathological hallmark of parkinsonism. The C57BL/6 mouse strain is highly sensitive to MPTP and is the standard model.[2]

Methodology:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Groups (n=8-10 per group):

-

Group 1: Saline (Vehicle Control)

-

Group 2: MPTP (Positive Control), e.g., 20 mg/kg, intraperitoneal (i.p.), 4 doses at 2-hour intervals.

-

Group 3: BPTP (Test Article), administered at several dose levels (e.g., 20, 50, 100 mg/kg) using the same dosing regimen as MPTP.

-

-

Behavioral Assessment (Optional but recommended): Perform motor function tests like the rotarod or open field test before treatment and at a terminal time point (e.g., 7 days post-treatment) to assess for motor deficits.

-

Euthanasia and Tissue Collection: At 7-21 days post-treatment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains.

-

Neurochemical Analysis: For a subset of animals, dissect the striatum from fresh brains and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA). A significant reduction in dopamine is a primary indicator of toxicity.

-

Immunohistochemistry: Section the fixed brains through the substantia nigra pars compacta (SNpc) and the striatum. Perform immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Quantification:

-

SNpc: Use unbiased stereology to count the number of TH-positive neurons. A significant loss of these neurons in the BPTP group compared to the saline group indicates neurotoxicity.

-

Striatum: Measure the optical density of TH-positive nerve terminals. A reduction in staining density reflects the loss of axonal projections from the SNpc.

-

Conclusion and Future Directions

While the definitive neurotoxic potential of this compound remains to be empirically determined, a rigorous analysis based on the foundational principles of MPTP neurotoxicity and the informative case of the non-neurotoxic analogue BMTP allows for a strong, scientifically-grounded prediction. It is hypothesized that BPTP possesses the structural requirements for dopaminergic neurotoxicity, but its potency will be highly dependent on its kinetic profile as a MAO-B substrate. The N-benzyl substitution is the critical variable, likely introducing steric hindrance that may attenuate the rate of bioactivation compared to MPTP.

The experimental protocols detailed in this guide provide a clear and robust pathway to test this hypothesis. By systematically evaluating BPTP's metabolism, metabolite cytotoxicity, and in vivo effects in a validated animal model, researchers can unequivocally classify its neurotoxic potential. Such studies are not merely academic; they contribute to a deeper understanding of the structure-activity rules that govern neurotoxin-induced parkinsonism and can inform the design of safer novel chemical entities in drug development programs.

References

-

Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N., Jr. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 3(2), 133–138. [Link]

-

Ramsay, R. R., & Singer, T. P. (1992). Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 5(6), 847–850. [Link]

-

Lim, H., Kim, J. S., Moon, B. C., Park, G., & Park, D. (2019). Batryticatus Bombyx Protects Dopaminergic Neurons against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage. Antioxidants, 8(11), 575. [Link]

-

Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N., Jr. (1990). Studies on 4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a Nonneurotoxic Analogue of the Parkinsonian Inducing Agent 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. [Link]

-

Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N., Jr. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the Parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 3(2), 133–138. [Link]

-

Lim, H., Jang, Y., Moon, B. C., & Park, G. (2021). Effects of Batryticatus Bombyx (BB) on... ResearchGate. [Link]

-

Calne, D. B., & Langston, J. W. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 11(1 Suppl), 166–168. [Link]

-

Naoi, M., Maruyama, W., & Niwa, T. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 24(6), 285–291. [Link]

-

Zuddas, A., Foddi, M. C., Corsini, G. U., & Piccardi, M. P. (1988). Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies. Neuroscience letters, 94(3), 349–354. [Link]

-

Gao, H. M., Liu, B., & Hong, J. S. (2003). Synergistic dopaminergic neurotoxicity of MPTP and inflammogen lipopolysaccharide: relevance to the etiology of Parkinson's disease. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(13), 1957–1959. [Link]

-

Anderson, A. H. (1998). Mechanistic Studies on the Monoamine Oxidase B Catalyzed Oxidation of 1,4-Disubstituted Tetrahydropyridine Derivatives. VTechWorks. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29331–29342. [Link]

-

Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science (New York, N.Y.), 224(4656), 1451–1453. [Link]

-

Emborg, M. E. (2017). Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates. PloS one, 12(4), e0174559. [Link]

-

Avadhani, N. G., & Ghosh, J. (2013). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. The Journal of biological chemistry, 288(6), 4271–4284. [Link]

-

Palombo, E., Porrino, L. J., Crane, A. M., Kennedy, C., & Sokoloff, L. (1988). Cerebral metabolic effects of monoamine oxidase inhibition in normal and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine acutely treated monkeys. Brain research, 453(1-2), 247–258. [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]

-

Hare, D. J., Adlard, P. A., Doble, P. A., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics : integrated biometal science, 5(2), 91–109. [Link]

Sources

- 1. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Severe acute neurotoxicity reflects absolute intra-carotid 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine dose in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation products arising from the action of monoamine oxidase B on 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cerebral metabolic effects of monoamine oxidase inhibition in normal and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine acutely treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic studies on the monoamine oxidase B catalyzed oxidation of 1,4-disubstituted tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

An In-depth Technical Guide to the Pharmacological Profile of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Introduction

This compound (BPTP) is a synthetic organic compound belonging to the tetrahydropyridine class of chemicals. It is structurally analogous to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used in preclinical research to induce a syndrome in animal models that closely resembles human Parkinson's disease[1][2][3]. The primary interest in BPTP from a pharmacological perspective lies in its potential neurotoxic properties, which are presumed to be similar to those of MPTP due to their structural similarity. This guide provides a comprehensive overview of the pharmacological profile of BPTP, drawing upon the extensive research conducted on its close analog, MPTP, to elucidate its synthesis, metabolism, mechanism of action, and its application as a research tool.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₉N |

| Molecular Weight | 249.35 g/mol |

| CAS Number | 94163-98-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. |

Synthesis

The synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives like BPTP can be achieved through various organic synthesis routes. A common approach involves the reaction of a precursor piperidine or pyridine derivative with appropriate reagents to introduce the benzyl and phenyl groups at the desired positions. For instance, a synthetic route could involve the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with benzyl bromide in the presence of a base to yield this compound[4]. The precise reaction conditions, including solvent, temperature, and catalyst, would be optimized to maximize the yield and purity of the final product.

Pharmacokinetics and Metabolism: The Path to Neurotoxicity

Similar to MPTP, BPTP is considered a pro-toxin, meaning it is not toxic in its initial form but is metabolized in the body to a toxic compound[1][5]. The lipophilic nature of BPTP allows it to readily cross the blood-brain barrier after systemic administration.

The metabolic activation of BPTP is a critical step in its neurotoxic cascade. This process is primarily catalyzed by the enzyme monoamine oxidase B (MAO-B), which is found in the outer mitochondrial membrane of glial cells and other non-dopaminergic cells in the brain[1][5]. The metabolism occurs in a two-step oxidation process:

-

Oxidation to a Dihydropyridinium Intermediate: BPTP is first oxidized by MAO-B to the intermediate 1-benzyl-4-phenyl-2,3-dihydropyridinium (BPDP+).

-

Further Oxidation to the Pyridinium Ion: BPDP+ is then further oxidized to the ultimate toxic metabolite, the 1-benzyl-4-phenylpyridinium ion (BPP+).

It is the positively charged BPP+ that is responsible for the selective neurotoxicity.

Caption: Metabolic conversion of BPTP to its neurotoxic metabolite, BPP+.

Mechanism of Neurotoxicity: A Cascade of Cellular Damage

The neurotoxicity of the BPP+ metabolite is targeted specifically at dopaminergic neurons in the substantia nigra pars compacta of the brain, which is the same region that degenerates in Parkinson's disease[6][7]. This selectivity is a key feature of the toxic action of MPTP and its analogs. The mechanism of BPP+-induced neuronal death involves several key steps:

-

Uptake by Dopamine Transporters: BPP+ is structurally similar to dopamine, allowing it to be recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT)[6]. This selective uptake leads to the accumulation of BPP+ within these neurons.

-

Mitochondrial Accumulation: Once inside the dopaminergic neuron, the positive charge of BPP+ drives its accumulation within the mitochondria, driven by the mitochondrial membrane potential[5][8].

-

Inhibition of Mitochondrial Complex I: Inside the mitochondria, BPP+ acts as a potent inhibitor of Complex I (NADH dehydrogenase) of the electron transport chain[5][8][9]. This inhibition disrupts the process of oxidative phosphorylation, leading to a severe depletion of cellular ATP.

-

Oxidative Stress: The inhibition of Complex I also leads to the increased production of reactive oxygen species (ROS), such as superoxide radicals. This overwhelms the cell's antioxidant defenses, resulting in oxidative stress, which damages cellular components like lipids, proteins, and DNA[7][9].

-

Cell Death: The combination of energy failure (ATP depletion) and oxidative damage ultimately triggers apoptotic and necrotic cell death pathways, leading to the demise of the dopaminergic neuron.

Caption: Cellular mechanism of BPP+-induced dopaminergic neurotoxicity.

Pharmacological Effects

The administration of BPTP to laboratory animals is expected to produce a range of neurochemical and behavioral effects consistent with the destruction of the nigrostriatal dopamine pathway.

Neurochemical Effects

The primary neurochemical consequence of BPTP administration is a profound and lasting depletion of dopamine in the striatum, the brain region where the terminals of the substantia nigra neurons are located. This is accompanied by a decrease in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA)[10]. In contrast, levels of other neurotransmitters, such as serotonin and norepinephrine, are generally less affected, highlighting the selectivity of the neurotoxin for the dopaminergic system.

Table of Expected Neurochemical Changes in the Striatum Following BPTP Administration

| Neurochemical | Expected Change | Rationale |

| Dopamine (DA) | Significant Decrease | Destruction of dopaminergic nerve terminals. |

| DOPAC | Significant Decrease | Reduced dopamine metabolism within the remaining terminals. |

| HVA | Significant Decrease | Reduced dopamine release and metabolism. |

| Dopamine Turnover (DOPAC+HVA)/DA | Initial Increase, then Decrease | Initially, a compensatory increase in dopamine release from surviving neurons, followed by a decrease as degeneration progresses. |

| Serotonin (5-HT) | Minimal to no change | The serotonin system is largely spared. |

| Norepinephrine (NE) | Minimal to no change | The norepinephrine system is largely spared. |

Behavioral Effects

The neurochemical changes induced by BPTP manifest as a range of behavioral abnormalities in animal models, which are characteristic of Parkinsonism. These include:

-

Akinesia and Bradykinesia: A marked reduction in spontaneous movement and slowness of movement.

-

Rigidity: Increased muscle tone and resistance to passive movement.

-

Postural Instability: Difficulty with balance and coordination.

-

Tremor: While less common in rodent models, a resting tremor can be observed in primate models of MPTP-induced Parkinsonism.

These behavioral deficits can be quantified using a variety of standardized tests, such as the open-field test for locomotor activity, the rotarod test for motor coordination, and the cylinder test for forelimb akinesia.

Application as a Research Tool in Parkinson's Disease Models

The ability of BPTP and its analogs to selectively destroy dopaminergic neurons makes them invaluable tools for creating animal models of Parkinson's disease[2]. These models are essential for:

-

Investigating the Pathogenesis of Parkinson's Disease: Studying the molecular and cellular events that lead to the death of dopaminergic neurons.

-

Developing and Testing Neuroprotective Therapies: Screening for new drugs that can slow or halt the neurodegenerative process.

-

Evaluating Symptomatic Treatments: Testing the efficacy of new therapies aimed at alleviating the motor symptoms of Parkinson's disease.

While the acute nature of the neurotoxic insult in these models does not fully replicate the progressive nature of human Parkinson's disease, they remain one of the most widely used and informative preclinical models of the disorder[2].

Analytical Methodology

The detection and quantification of BPTP and its metabolite BPP+ in biological tissues, such as brain homogenates and plasma, are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS)[11][12][13]. These methods offer high sensitivity and selectivity, allowing for the accurate measurement of very low concentrations of the analytes. The sample preparation usually involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the compounds of interest from the biological matrix.

Experimental Protocol: Induction of Parkinsonism in a Mouse Model

The following is a generalized protocol for inducing a Parkinsonian phenotype in mice using a tetrahydropyridine-based neurotoxin like BPTP. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. The handling of potent neurotoxins requires strict safety precautions.

-

Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to the neurotoxic effects of MPTP and its analogs.

-

Neurotoxin Preparation: BPTP hydrochloride is dissolved in sterile, pyrogen-free saline to the desired concentration (e.g., 2-4 mg/mL). The solution should be freshly prepared before each use.

-

Administration: BPTP is administered to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosing regimen is four injections of 10-20 mg/kg, spaced two hours apart, on a single day.

-

Post-Injection Monitoring: Animals should be closely monitored for any signs of distress. It is normal for the animals to show acute behavioral effects, such as reduced mobility, during the injection period.

-

Behavioral Assessment: Behavioral testing is typically performed 7-21 days after the neurotoxin administration, allowing time for the neurodegenerative process to stabilize. A battery of motor tests (e.g., open-field, rotarod, pole test) is used to assess the degree of motor impairment.

-

Neurochemical and Histological Analysis: Following the completion of behavioral testing, animals are euthanized, and their brains are collected. The striata are dissected for neurochemical analysis of dopamine and its metabolites by HPLC. The midbrain, containing the substantia nigra, is processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to quantify the loss of dopaminergic neurons.

Caption: Workflow for inducing and assessing Parkinsonism in a mouse model.

Conclusion

This compound is a potent neurotoxin that, through its metabolite BPP+, selectively targets and destroys dopaminergic neurons of the nigrostriatal pathway. Its pharmacological profile, characterized by MAO-B-dependent metabolic activation, uptake via the dopamine transporter, and mitochondrial toxicity, makes it a valuable research tool for modeling Parkinson's disease. A thorough understanding of its mechanism of action is crucial for researchers utilizing this and related compounds to unravel the complexities of neurodegenerative disorders and to develop novel therapeutic interventions.

References

-

Avadhani, N. G., et al. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 1-benzyl-4-phenyl-4-(2-ethylallyl)-1,4,5,6-tetrahydropyridine. Available at: [Link]

-

Singer, T. P., et al. (1987). Mechanism of the neurotoxicity of MPTP. An update. FEBS Letters. Available at: [Link]

-

Naiman, N., et al. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. Available at: [Link]

-

Ramsay, R. R., & Singer, T. P. (1986). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and Biophysical Research Communications. Available at: [Link]

-

Youngster, S. K., et al. (1989). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Journal of Neurochemistry. Available at: [Link]

-

Naiman, N., et al. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analog of the parkinsonian inducing agent 1-methyl-4-ph. Chemical Research in Toxicology. Available at: [Link]

-

Beal, M. F. (1998). MPP+ Produces Progressive Neuronal Degeneration Which Is Mediated by Oxidative Stress. Experimental Neurology. Available at: [Link]

-

Smeyne, R. J., & Jackson-Lewis, V. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Annals of Neurology. Available at: [Link]

-

Sershen, H., et al. (1984). Neurochemical and behavioral effects of systemic and intranigral administration of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the rat. European Journal of Pharmacology. Available at: [Link]

-

Jackson-Lewis, V., & Przedborski, S. (2004). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates. Comparative Medicine. Available at: [Link]

-

Li, Y., et al. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. Journal of Chromatography B. Available at: [Link]

-

Thomas, J. J., et al. (2010). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. Journal of Neuroscience Methods. Available at: [Link]

-

Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics. Available at: [Link]

-

Hows, M. E. P., et al. (2004). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. Journal of Neuroscience Methods. Available at: [Link]

-

Langston, J. W., et al. (1983). Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases. Annals of Neurology. Available at: [Link]

Sources

- 1. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical and behavioral effects of systemic and intranigral administration of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Serendipitous Discovery and Scientific Revolution of Tetrahydropyridine-Based Neurotoxins: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of tetrahydropyridine-based neurotoxins, with a primary focus on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). What began as a tragic series of illicit drug accidents has profoundly reshaped our understanding of neurodegenerative diseases, particularly Parkinson's disease, and has become an indispensable tool in the development of novel neuroprotective therapies.

A Tragic Unveiling: The "Frozen Addicts" and the Dawn of a New Research Era

The story of tetrahydropyridine-based neurotoxins is inextricably linked to two unfortunate events in the late 1970s and early 1980s. In 1976, Barry Kidston, a 23-year-old chemistry graduate student, synthesized a batch of the synthetic opioid MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) and self-injected the substance.[1] Within days, he developed severe symptoms of Parkinson's disease, a condition typically associated with aging.[1] His case was a medical mystery until a similar, more widespread incident occurred in 1982. A group of young heroin users in California suddenly developed profound, irreversible parkinsonism, leaving them in a "frozen" state, conscious but unable to move or speak.[2]

Enter Dr. J. William Langston, a neurologist who astutely connected these cases to a contaminated batch of synthetic heroin.[2] In a landmark 1983 paper published in Science, Langston and his colleagues identified the contaminant as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a byproduct of improper MPPP synthesis.[3] This discovery was a watershed moment, providing the first direct evidence that a chemical compound could selectively destroy the same dopaminergic neurons in the substantia nigra that are lost in Parkinson's disease.[4][5] The "frozen addicts" became a poignant human model of Parkinson's disease, and MPTP was catapulted to the forefront of neuroscience research.[2]

The Chemistry of Toxicity: From Prodrug to Potent Neurotoxin

MPTP itself is not the direct cause of neuronal death.[6] It is a lipophilic prodrug that readily crosses the blood-brain barrier.[1][7] Once in the brain, it is metabolized into its toxic form, 1-methyl-4-phenylpyridinium (MPP+), through a two-step process catalyzed primarily by the enzyme monoamine oxidase B (MAO-B), which is found in glial cells.[5][8]

This bioactivation is a critical step in MPTP's neurotoxicity. Inhibition of MAO-B has been shown to prevent the conversion of MPTP to MPP+ and thus protect against its harmful effects.[1][4]

Signaling Pathway of MPTP-induced Neurotoxicity

Caption: Metabolic activation and mechanism of MPTP neurotoxicity.

The resulting MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7][9] This selective uptake explains the vulnerability of these specific neurons to MPTP's effects. Inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[5][8] This disruption of mitochondrial respiration leads to a cascade of catastrophic events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[8][10]

Experimental Protocols: Harnessing a Toxin for Scientific Advancement

The discovery of MPTP's neurotoxic properties revolutionized Parkinson's disease research by providing a reliable and reproducible animal model of the disease.[11][12] This has allowed scientists to study the pathogenesis of the disease and to test potential therapeutic interventions in a way that was previously impossible.

Synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

MPTP was first synthesized in 1947 by Ziering and colleagues.[1] The synthesis involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[1]

Step-by-step methodology:

-

Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Piperidone: Add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether dropwise to the Grignard reagent at a controlled temperature (typically 0°C).

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield 1-methyl-4-phenyl-4-piperidinol.

-

Dehydration to MPTP: The purified 1-methyl-4-phenyl-4-piperidinol is then dehydrated to form MPTP. This can be achieved by heating with a strong acid, such as concentrated hydrochloric acid.[13] The resulting MPTP hydrochloride can be neutralized to obtain the free base.

Note: The synthesis of MPTP should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions due to its extreme neurotoxicity.

Induction of Parkinsonism in a Mouse Model with MPTP

Mice are a commonly used animal model for studying MPTP-induced neurotoxicity.[11] Different dosing regimens can be used to induce acute, sub-acute, or chronic models of Parkinson's disease.[1]

Step-by-step methodology (Sub-acute model):

-

Animal Selection: Use a susceptible mouse strain, such as C57BL/6.

-

MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free saline to the desired concentration.

-

Administration: Administer MPTP via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common sub-acute protocol involves daily injections of 20-30 mg/kg for 5 consecutive days.

-

Behavioral Assessment: Monitor the mice for the development of motor deficits using tests such as the rotarod, pole test, or open-field test.

-

Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue for neurochemical analysis of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).

-

Histopathological Analysis: Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

In Vitro MPP+ Neurotoxicity Assay

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study the neurotoxic effects of MPP+.[14]

Step-by-step methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.[14]

-

MPP+ Treatment: Expose the cells to varying concentrations of MPP+ for a specified duration (e.g., 24-48 hours).[15]

-

Cell Viability Assessment: Measure cell viability using assays such as the MTT assay, which assesses mitochondrial function.[14]

-

Apoptosis Assays: Assess for apoptosis by measuring markers such as caspase-3 activation or DNA fragmentation.[15]

-

ROS Measurement: Quantify the production of reactive oxygen species using fluorescent probes.

Histopathological Analysis of Dopaminergic Neuron Loss

Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for identifying and quantifying dopaminergic neurons.

Step-by-step methodology:

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the brain in a sucrose solution.

-

Sectioning: Section the brain, particularly the region containing the substantia nigra and striatum, using a cryostat or vibratome.

-

Immunostaining:

-

Blocking: Incubate the sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the sections with a primary antibody against TH overnight at 4°C.

-

Secondary Antibody: Wash the sections and incubate with a fluorescently-labeled or biotinylated secondary antibody that recognizes the primary antibody.

-

Visualization: If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex and then visualize with a chromogen like DAB. For fluorescently-labeled secondary antibodies, visualize using a fluorescence microscope.

-

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra to determine the extent of neuronal loss.

Quantitative Data on Tetrahydropyridine-Based Neurotoxins

The discovery of MPTP spurred the synthesis and testing of numerous analogs to understand the structure-activity relationships for neurotoxicity.

Table 1: Relative Neurotoxic Potency of MPTP and its Analogs

| Compound | Relative Potency (vs. MPTP) | Key Structural Feature | Reference |

| MPTP | 1.0 | Phenyl group at position 4 | [8] |

| 2'-Methyl-MPTP | More potent | Methyl group at the 2' position of the phenyl ring | [11] |

| 2'-Fluoro-MPTP | More potent | Fluorine at the 2' position of the phenyl ring | [8] |